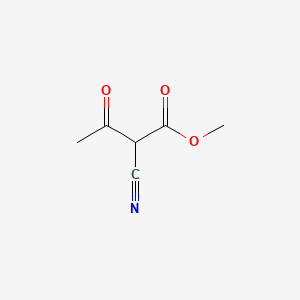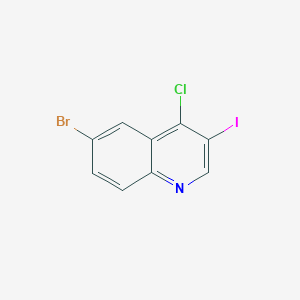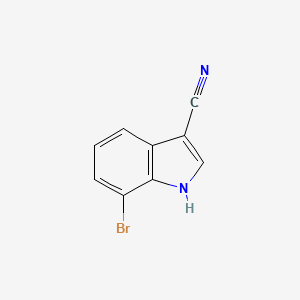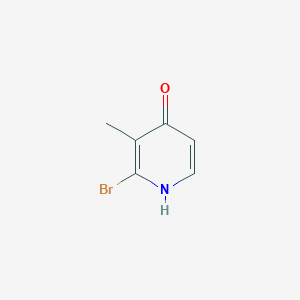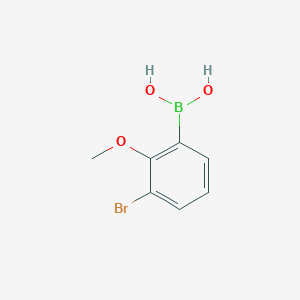
(3-Bromo-2-methoxyphenyl)boronic acid
Descripción general
Descripción
“(3-Bromo-2-methoxyphenyl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to two hydroxyl groups and one carbon-containing group . It has a molecular weight of 230.85 .
Synthesis Analysis
Boronic acids, including “(3-Bromo-2-methoxyphenyl)boronic acid”, are typically synthesized from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Protodeboronation of pinacol boronic esters is a method that has been used in the synthesis of boronic acids .
Molecular Structure Analysis
The molecular formula of “(3-Bromo-2-methoxyphenyl)boronic acid” is C7H8BBrO3 . The boron atom in boronic acids is sp2-hybridized and possesses a vacant p orbital, orthogonal to the three substituents, which are oriented in a trigonal planar geometry .
Chemical Reactions Analysis
Boronic acids, including “(3-Bromo-2-methoxyphenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They can participate in various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . One of the most important applications of boronic acids is the Suzuki–Miyaura coupling .
Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are usually bench stable, easy to purify, and often even commercially available .
Aplicaciones Científicas De Investigación
Application Summary
Borophene is an allotropic form of boron that exists in different dimensional forms from zero-dimensional (0D) to three-dimensional (3D) with excellent properties including high tensile strength, thermal and electrical conductivity, high capacitance, metallic nature, etc . Due to these outstanding properties, borophene is mainly used in a range of applications in the fields of thin-layer electronics, optoelectronics, capacitors, and biosensors .
Methods of Application
The synthesis methods of borophene nanomaterials are continuously being investigated to unlock its wide range of applications . The synthesis processes of different dimensions of borophene nanomaterials are being studied .
Results or Outcomes
Borophene has a high electroactive surface area, an anisotropic nature, high electron mobility, controlled optical properties, thin-film deposition, and the possibility to generate surface functionalities . These properties make borophene a promising material for sensor development, electricity storage devices, green energy development, etc .
Direcciones Futuras
Boronic acids have risen from peculiar and rather neglected compounds to a prime class of synthetic intermediates . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates . Therefore, the future research and development of boronic acids, including “(3-Bromo-2-methoxyphenyl)boronic acid”, are expected to continue to grow.
Propiedades
IUPAC Name |
(3-bromo-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYYRNDZOSXTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698896 | |
| Record name | (3-Bromo-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-methoxyphenyl)boronic acid | |
CAS RN |
352525-80-5 | |
| Record name | B-(3-Bromo-2-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352525-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



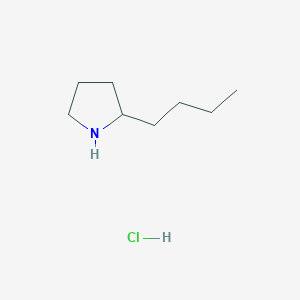
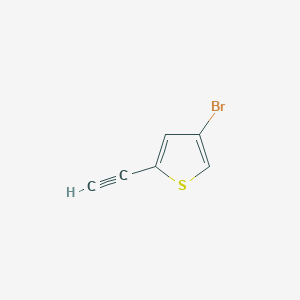
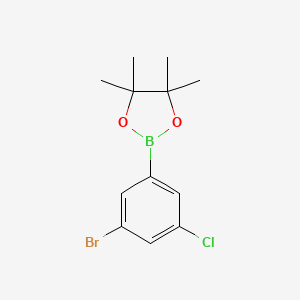
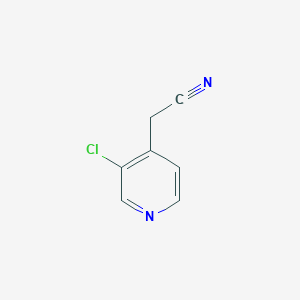
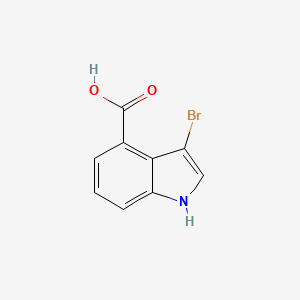
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)
